Pomalidomide-C11-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C11-NH2 (hydrochloride): is a derivative of Pomalidomide, an immunomodulatory drug. This compound is primarily used as a cereblon (CRBN) ligand to recruit the CRBN protein. It is often conjugated with a linker to the protein ligand to assemble PROTAC (Proteolysis Targeting Chimeras) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C11-NH2 (hydrochloride) involves multiple steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods: Industrial production methods for Pomalidomide-C11-NH2 (hydrochloride) focus on optimizing yield and purity. Continuous flow synthesis is one such method, which involves a 3-4 step flow approach to achieve an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pomalidomide-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Pomalidomide-C11-NH2 (hydrochloride) involves its role as a cereblon (CRBN) ligand. By binding to CRBN, it recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags specific proteins for degradation by the proteasome, thereby regulating protein levels within the cell .
Comparison with Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another derivative of Thalidomide, used for its enhanced immunomodulatory effects.
Uniqueness: Pomalidomide-C11-NH2 (hydrochloride) is unique due to its ability to be conjugated with linkers to form PROTAC molecules, which are highly specific in targeting proteins for degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
Biological Activity
Pomalidomide-C11-NH2 (hydrochloride) is a derivative of pomalidomide, a well-characterized immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound has garnered attention due to its enhanced biological activity attributed to its specific structural modifications, particularly the amino group at the C11 position. This article explores the biological activity of Pomalidomide-C11-NH2, detailing its mechanisms of action, efficacy in clinical settings, and comparative studies with other related compounds.
Chemical Structure and Properties
Pomalidomide-C11-NH2 is defined by the following structural and chemical characteristics:
- Chemical Name : 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- Molecular Formula : C24H34N4O4
- Molecular Weight : 442.55 g/mol
This compound acts as a ligand for cereblon (CRBN), a protein that plays a pivotal role in the ubiquitin-proteasome system, which is crucial for protein degradation and cellular regulation.
Pomalidomide-C11-NH2 exerts its biological effects primarily through its interaction with cereblon. This interaction leads to the recruitment of CRBN and subsequent degradation of specific target proteins involved in tumor growth and immune regulation. Key mechanisms include:
- Immunomodulation : The compound enhances the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .
- Antiproliferative Effects : Pomalidomide-C11-NH2 induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells by downregulating cyclin-dependent kinases (CDK4 and CDK6) and modulating retinoblastoma protein phosphorylation .
Efficacy in Clinical Studies
Pomalidomide-C11-NH2 has shown promising results in various clinical trials focused on relapsed or refractory multiple myeloma. Below is a summary of key findings from relevant studies:
Study Type | Patient Cohort | Dosage | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Toxicities |
---|---|---|---|---|---|
Phase I | 20 patients | 1-10 mg alternate days | 50% | 10.5 months | Grade 4 neutropenia |
Phase II | 60 patients | 2 mg daily + dexamethasone | 63% | Not specified | Neutropenia (40%) |
Phase II | Elderly patients (55) | 4 mg/day + cyclophosphamide + dexamethasone | Not specified | Not specified | Neutropenia (41%) |
These studies indicate that Pomalidomide-C11-NH2 is effective in inducing responses even in patients who are refractory to other treatments like lenalidomide.
Comparative Analysis with Related Compounds
Pomalidomide-C11-NH2 shares structural similarities with other immunomodulatory drugs such as thalidomide and lenalidomide. The following table summarizes these comparisons:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Thalidomide | Similar core structure | First-generation immunomodulatory drug |
Lenalidomide | Similar core structure | Enhanced potency and lower toxicity than Thalidomide |
Pomalidomide | Similar core structure | More potent than Thalidomide; used for refractory multiple myeloma |
Pomalidomide-C12-NH2 | Extended chain | Variation that may exhibit different pharmacokinetics |
Pomalidomide-C2-NH2 | Shorter chain | May have distinct interaction profiles |
The unique positioning of the amino group in Pomalidomide-C11-NH2 enhances its binding properties to cereblon, contributing to its superior biological activity compared to its analogs .
Properties
Molecular Formula |
C24H35ClN4O4 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30;/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30);1H |
InChI Key |
DBBSXCXTLCVKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.